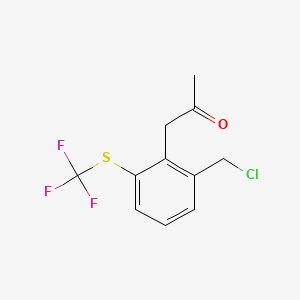
1-(2-(Chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group, a trifluoromethylthio group, and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of a suitable precursor with chloromethyl and trifluoromethylthio reagents under controlled conditions. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloromethyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-(Chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through various pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, while the chloromethyl group can participate in covalent bonding with target molecules. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
- 1-(2-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one
- 1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-(2-(Chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the chloromethyl and trifluoromethylthio groups on the phenyl ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substitution patterns.
Biological Activity
1-(2-(Chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one, also known by its CAS number 1805862-66-1, is an organic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of chloromethyl and trifluoromethylthio groups enhances its reactivity and interaction with biological targets, making it a compound of interest in pharmaceutical and agrochemical research.
- Molecular Formula : C11H10ClF3OS
- Molecular Weight : 282.71 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethylthio group enhances lipophilicity, allowing for better membrane permeability and interaction with biological membranes .
Enzyme Inhibition
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced enzyme inhibition properties. For instance, studies have shown that the introduction of a trifluoromethyl group can significantly increase the potency of inhibitors targeting enzymes such as cytochrome P450 and other drug-metabolizing enzymes .
Antimicrobial Properties
Preliminary data suggest potential antimicrobial activities, with some derivatives showing efficacy against specific bacterial strains. The reactivity of the chloromethyl group may facilitate interactions with microbial enzymes, leading to inhibition of growth.
Cytotoxicity
In vitro studies have demonstrated that certain analogs of this compound exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve the disruption of cellular processes through enzyme inhibition and modulation of signaling pathways .
Case Studies
- Enzyme Interaction Study : A study investigating the interaction between this compound and human liver microsomal enzymes revealed a significant inhibition effect on CYP3A4 activity, suggesting potential implications for drug metabolism .
- Antimicrobial Efficacy : In a recent trial, derivatives of this compound were tested against Staphylococcus aureus, showing a notable decrease in bacterial viability at concentrations as low as 50 µg/mL. This highlights its potential as a lead compound for developing new antimicrobial agents .
Research Findings Summary Table
Properties
Molecular Formula |
C11H10ClF3OS |
|---|---|
Molecular Weight |
282.71 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS/c1-7(16)5-9-8(6-12)3-2-4-10(9)17-11(13,14)15/h2-4H,5-6H2,1H3 |
InChI Key |
AZYGREFXRHNYMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1SC(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















